molecular formula C17H18ClN3O3 B12478689 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12478689
M. Wt: 347.8 g/mol
InChI Key: QAEWCIFHPGLTFF-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-ethoxy-5-methoxybenzylamine with a suitable benzimidazole precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
  • 5-[(3-chloro-4-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

The uniqueness of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one lies in its specific substitution pattern on the benzylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and differentiates it from other similar compounds.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H18ClN3O3/c1-3-24-16-12(18)6-10(7-15(16)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22)

InChI Key

QAEWCIFHPGLTFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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